molecular formula C21H17BrClN3OS B11434183 8-(4-bromophenyl)-3-(3-chloro-4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-bromophenyl)-3-(3-chloro-4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11434183
M. Wt: 474.8 g/mol
InChI Key: CDEYHKSVIZLJCG-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C8H8BrNO2 , is a member of the pyrido[2,1-b][1,3,5]thiadiazine family It features a fused bicyclic ring system containing a thiadiazine ring and a pyridine ring The presence of bromine, chlorine, and a nitrile group adds to its structural complexity

Preparation Methods

Synthetic Routes::

  • Condensation Reaction :
    • One synthetic route involves the condensation of 4-bromobenzaldehyde with 3-chloro-4-methylbenzaldehyde in the presence of a suitable base (such as potassium carbonate) to form the intermediate imine.
    • The imine then undergoes cyclization with thiourea to yield the target compound.
  • Industrial Production :
    • While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactions::

  • Oxidation : The compound can undergo oxidation reactions, potentially leading to the formation of various functional groups.
  • Reduction : Reduction of the nitrile group could yield an amine derivative.
  • Substitution : The bromine and chlorine atoms are susceptible to substitution reactions.
Common Reagents and Conditions::
  • Oxidation : Common oxidants include hydrogen peroxide (H2O2) or manganese dioxide (MnO2) .
  • Reduction : Hydrogen gas (H2) with a suitable catalyst (such as Pd/C ).
  • Substitution : Various nucleophiles (e.g., amines , thiols , or alkoxides ) can replace the halogens.
Major Products::
  • Oxidation may yield an alcohol or a carboxylic acid.
  • Reduction could lead to an amine derivative.

Scientific Research Applications

  • Chemistry : Used as a building block in the synthesis of more complex molecules.
  • Biology : Investigated for potential bioactivity (e.g., as enzyme inhibitors or ligands).
  • Medicine : Explored for its pharmacological properties (e.g., antiviral, anticancer, or anti-inflammatory effects).
  • Industry : Limited industrial applications due to its specialized structure.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific interactions with biological targets. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

  • Similar Compounds : Other pyrido[2,1-b][1,3,5]thiadiazines with different substituents (e.g., varying halogens or functional groups).
  • Uniqueness : Its specific combination of substituents sets it apart from related compounds.

Properties

Molecular Formula

C21H17BrClN3OS

Molecular Weight

474.8 g/mol

IUPAC Name

8-(4-bromophenyl)-3-(3-chloro-4-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H17BrClN3OS/c1-13-2-7-16(8-19(13)23)25-11-26-20(27)9-17(14-3-5-15(22)6-4-14)18(10-24)21(26)28-12-25/h2-8,17H,9,11-12H2,1H3

InChI Key

CDEYHKSVIZLJCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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